3-({3-[(4-Chlorophenyl)carbamoyl]thiophen-2-yl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Overview
Description
3-({3-[(4-Chlorophenyl)carbamoyl]thiophen-2-yl}carbamoyl)bicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound with a unique structure that combines a bicyclic heptene ring with a thiophene ring and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({3-[(4-Chlorophenyl)carbamoyl]thiophen-2-yl}carbamoyl)bicyclo[221]hept-5-ene-2-carboxylic acid typically involves multiple steps, starting with the preparation of the bicyclic heptene ring This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile The thiophene ring is then introduced through a palladium-catalyzed coupling reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-({3-[(4-Chlorophenyl)carbamoyl]thiophen-2-yl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-({3-[(4-Chlorophenyl)carbamoyl]thiophen-2-yl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3-({3-[(4-Chlorophenyl)carbamoyl]thiophen-2-yl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions, while the thiophene ring can participate in π-π stacking interactions. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- **3-({3-[(4-Methylphenyl)carbamoyl]thiophen-2-yl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- **3-({3-[(4-Fluorophenyl)carbamoyl]thiophen-2-yl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Uniqueness
Compared to similar compounds, 3-({3-[(4-Chlorophenyl)carbamoyl]thiophen-2-yl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
Molecular Formula |
C20H17ClN2O4S |
---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
3-[[3-[(4-chlorophenyl)carbamoyl]thiophen-2-yl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C20H17ClN2O4S/c21-12-3-5-13(6-4-12)22-17(24)14-7-8-28-19(14)23-18(25)15-10-1-2-11(9-10)16(15)20(26)27/h1-8,10-11,15-16H,9H2,(H,22,24)(H,23,25)(H,26,27) |
InChI Key |
YSONFRVIZWAFCX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)NC3=C(C=CS3)C(=O)NC4=CC=C(C=C4)Cl)C(=O)O |
Origin of Product |
United States |
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